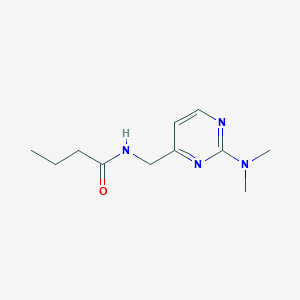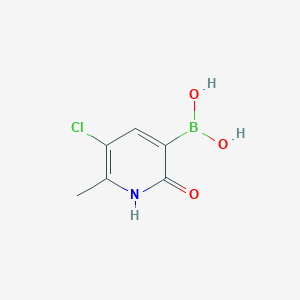![molecular formula C7H5Cl2N3 B2560105 6,8-Dicloro-3-metilimidazo[1,5-a]pirazina CAS No. 1858260-93-1](/img/structure/B2560105.png)
6,8-Dicloro-3-metilimidazo[1,5-a]pirazina
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6,8-Dichloro-3-methylimidazo[1,5-a]pyrazine is a heterocyclic compound with the molecular formula C7H5Cl2N3. It is characterized by the presence of chlorine atoms at the 6th and 8th positions and a methyl group at the 3rd position on the imidazo[1,5-a]pyrazine ring.
Aplicaciones Científicas De Investigación
6,8-Dichloro-3-methylimidazo[1,5-a]pyrazine has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.
Industry: It is used in the synthesis of specialty chemicals and materials.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 6,8-Dichloro-3-methylimidazo[1,5-a]pyrazine typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 3,5-dichloro-2-methylpyrazine with formamide in the presence of a catalyst. The reaction is carried out under reflux conditions, leading to the formation of the desired compound .
Industrial Production Methods: Industrial production methods for 6,8-Dichloro-3-methylimidazo[1,5-a]pyrazine are not extensively documented. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors and advanced purification techniques .
Análisis De Reacciones Químicas
Types of Reactions: 6,8-Dichloro-3-methylimidazo[1,5-a]pyrazine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms at the 6th and 8th positions can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding N-oxides or reduction to remove the chlorine atoms.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include amines, thiols, and alkoxides. These reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) at elevated temperatures.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products Formed:
Substitution Products: Depending on the nucleophile used, various substituted derivatives of 6,8-Dichloro-3-methylimidazo[1,5-a]pyrazine can be formed.
Oxidation Products: N-oxides of the parent compound.
Reduction Products: Dechlorinated derivatives.
Mecanismo De Acción
The mechanism of action of 6,8-Dichloro-3-methylimidazo[1,5-a]pyrazine is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, leading to its observed biological effects. The pathways involved may include inhibition of enzyme activity or disruption of cellular processes .
Comparación Con Compuestos Similares
6,8-Dichloro-3-methylimidazo[1,2-a]pyrazine: Similar in structure but differs in the position of the nitrogen atoms in the ring.
Imidazo[1,5-a]pyrimidine Derivatives: These compounds share a similar core structure but have different substituents and biological activities.
Uniqueness: 6,8-Dichloro-3-methylimidazo[1,5-a]pyrazine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Propiedades
IUPAC Name |
6,8-dichloro-3-methylimidazo[1,5-a]pyrazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5Cl2N3/c1-4-10-2-5-7(9)11-6(8)3-12(4)5/h2-3H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJNQUPBREJIEBS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C2N1C=C(N=C2Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5Cl2N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.04 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-{[3-(dimethylamino)-1,2,4-oxadiazol-5-yl]methyl}prop-2-enamide](/img/structure/B2560022.png)
![1-(3-Methoxybenzyl)-3-((6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)urea](/img/structure/B2560023.png)

![4-[(2-Formylphenoxy)methyl]benzoic acid](/img/structure/B2560025.png)
![1-{[(3,5-dimethylphenyl)carbamoyl]methyl}-N-[2-(1H-indol-3-yl)ethyl]piperidine-4-carboxamide](/img/structure/B2560030.png)

![1-{1-[(2-chlorophenyl)methanesulfonyl]azetidin-3-yl}pyrrolidine-2,5-dione](/img/structure/B2560032.png)







